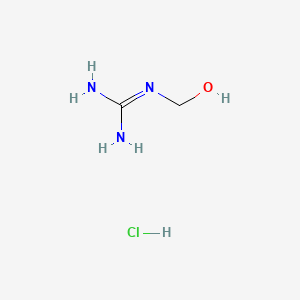
Guanidine, (hydroxymethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, (hydroxymethyl)-, monohydrochloride is a derivative of guanidine, a compound known for its strong basicity and presence in various biological systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, (hydroxymethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine structure.
Substitution: Guanidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving guanidine derivatives include chlorotrimethylsilane, which generates reactive intermediates capable of guanylating amines . Metal-catalyzed reactions, such as those involving copper or other transition metals, are also prevalent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, guanylating reactions typically yield substituted guanidines .
Wissenschaftliche Forschungsanwendungen
Guanidine, (hydroxymethyl)-, monohydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of guanidine, (hydroxymethyl)-, monohydrochloride involves its strong basicity and ability to form hydrogen bonds. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Guanidine, (hydroxymethyl)-, monohydrochloride can be compared with other guanidine derivatives, such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’-disubstituted guanidines: Synthesized from amines through cyanamides.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
52337-70-9 |
|---|---|
Molekularformel |
C2H8ClN3O |
Molekulargewicht |
125.56 g/mol |
IUPAC-Name |
2-(hydroxymethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C2H7N3O.ClH/c3-2(4)5-1-6;/h6H,1H2,(H4,3,4,5);1H |
InChI-Schlüssel |
DVTVTPLBQIFIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=C(N)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


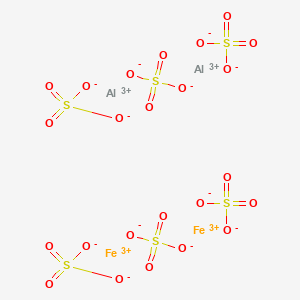

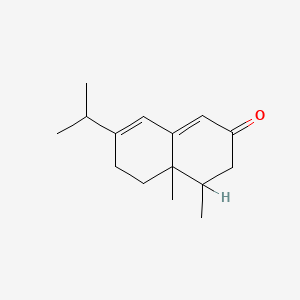

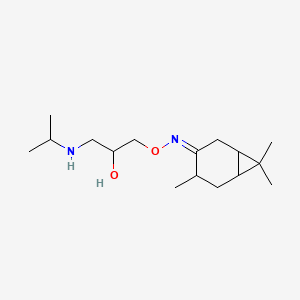


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
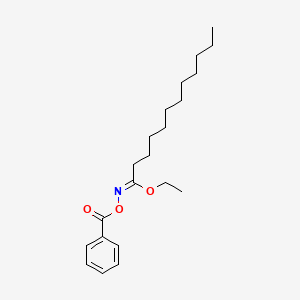

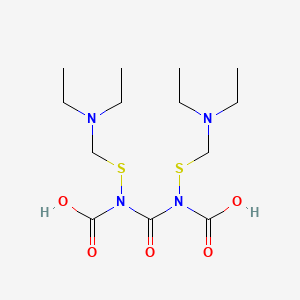
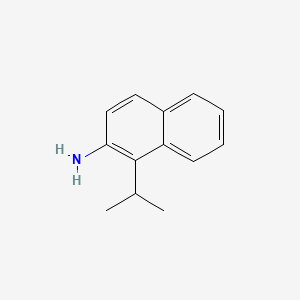
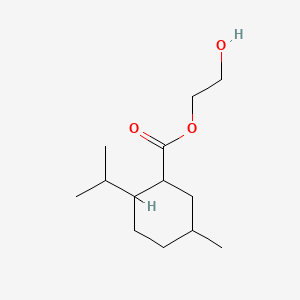
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
